molecular formula C8H15N3O B3102400 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine CAS No. 1417569-34-6

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine

Cat. No. B3102400
CAS RN: 1417569-34-6
M. Wt: 169.22 g/mol
InChI Key: RCLYSKDGWQJIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine is a research chemical with the molecular formula C8H15N3O and a molecular weight of 169.22 . It has a canonical SMILES structure of CC1=NN(C(=C1)COCCN)C .

Scientific Research Applications

Synthesis of Explosive Cocrystals

This compound has been used in the synthesis of explosive cocrystals. The reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals . These cocrystals have unique photochemical and electrochemical properties .

Medicinal Chemistry

Pyrazoles, including those with the 2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine structure, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological functions . They are key components in the development of new drugs .

Agrochemistry

In agrochemistry, pyrazoles are used in the development of new pesticides and herbicides . Their unique chemical structure allows for targeted action against pests and weeds .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complex structures . They can bind to a variety of metal ions, forming stable complexes .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in catalysis, materials science, and pharmaceuticals .

Synthesis of Multidentate Ligands

The compound has been used in the synthesis of new multidentate poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands . These ligands have potential applications in various fields of chemistry .

Research Use Only

It’s important to note that “2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine” is currently not intended for human or veterinary use. It is available for research use only.

properties

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-12-4-3-9/h5H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLYSKDGWQJIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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